

Characterization of 2-Thymoloxxytriethylamine using NMR and mass spectrometry.

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Compound of Interest

Compound Name: 2-Thymoloxxytriethylamine

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Characterization of 2-Thymoloxxytriethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for the characterization of **2-Thymoloxxytriethylamine**. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure and confirm the identity of this compound. Detailed experimental protocols and data interpretation are presented to assist researchers in the analysis of this and structurally related molecules.

Introduction

2-Thymoloxxytriethylamine is a tertiary amine derivative of thymol, a naturally occurring phenolic compound. The structural elucidation and confirmation of such molecules are critical in various stages of drug discovery and development, from synthesis verification to metabolic profiling. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight determination and fragmentation patterns, which are crucial for structural confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A 5-10 mg sample of **2-Thymoloxytriethylamine** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2.1.2. ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A total of 16 scans were accumulated with a relaxation delay of 1.0 seconds. The spectral width was set to 16 ppm.

2.1.3. ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ^{13}C nucleus. A proton-decoupled pulse sequence was used, with a spectral width of 240 ppm. A total of 1024 scans were averaged with a relaxation delay of 2.0 seconds.

Mass Spectrometry (MS)

2.2.1. Sample Preparation: A 1 mg/mL solution of **2-Thymoloxytriethylamine** was prepared in methanol. The solution was further diluted to 10 $\mu\text{g/mL}$ with the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for analysis.

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS): The analysis was performed on a high-resolution time-of-flight (TOF) mass spectrometer coupled with a liquid chromatography system. A C18 column was used for separation with a gradient elution profile. The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The mass range was set from m/z 50 to 500.

Data Presentation

NMR Spectroscopic Data

Table 1: ^1H NMR Data of **2-Thymoloxytriethylamine** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.10	d, J=7.6 Hz	1H	Ar-H
6.75	d, J=7.6 Hz	1H	Ar-H
6.65	s	1H	Ar-H
4.10	t, J=6.0 Hz	2H	-O-CH ₂ -
3.15	sept, J=6.8 Hz	1H	-CH(CH ₃) ₂
2.90	t, J=6.0 Hz	2H	-CH ₂ -N(CH ₂ CH ₃) ₂
2.65	q, J=7.2 Hz	4H	-N(CH ₂ CH ₃) ₂
2.28	s	3H	Ar-CH ₃
1.22	d, J=6.8 Hz	6H	-CH(CH ₃) ₂
1.10	t, J=7.2 Hz	6H	-N(CH ₂ CH ₃) ₂

Table 2: ¹³C NMR Data of **2-Thymoloxxytriethylamine** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
155.0	Ar-C-O
136.5	Ar-C-CH(CH ₃) ₂
126.0	Ar-CH
125.8	Ar-C-CH ₃
122.5	Ar-CH
112.0	Ar-CH
67.0	-O-CH ₂ -
52.5	-CH ₂ -N(CH ₂ CH ₃) ₂
47.8	-N(CH ₂ CH ₃) ₂
27.0	-CH(CH ₃) ₂
22.8	-CH(CH ₃) ₂
20.9	Ar-CH ₃
11.8	-N(CH ₂ CH ₃) ₂

Mass Spectrometry Data

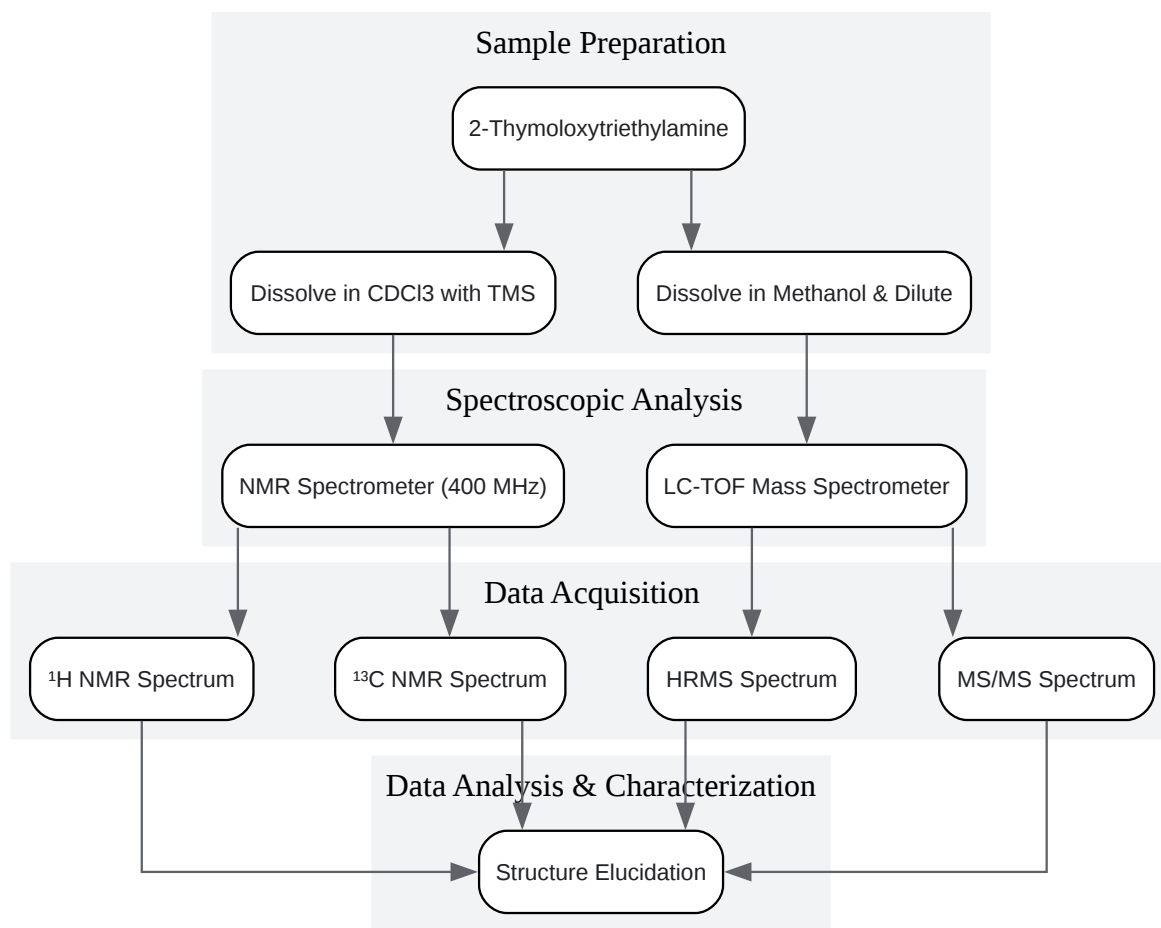
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **2-Thymoloxxytriethylamine**

Ion	Calculated m/z	Measured m/z
[M+H] ⁺	250.2165	250.2168

Table 4: Major Fragmentation Ions in the MS/MS Spectrum of **2-Thymoloxxytriethylamine**

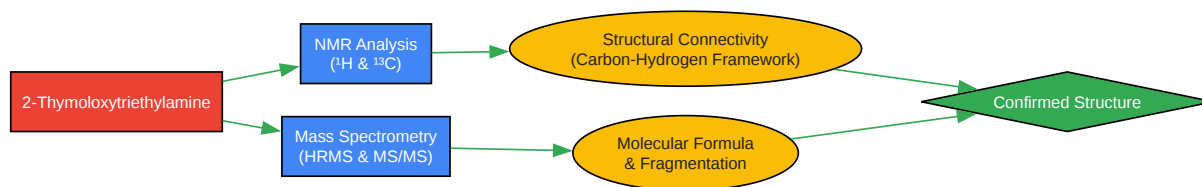
Fragment m/z	Proposed Structure/Fragment
151.1117	[Thymol+H] ⁺
100.1277	[CH ₂ =N ⁺ (CH ₂ CH ₃) ₂]
86.1018	[HN ⁺ (CH ₂ CH ₃) ₂]

Visualizations



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Experimental workflow for the characterization of 2-Thymoloxetriethylamine.



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Logical relationship of the characterization process.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com